molecular formula C15H16ClNOS B2439797 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 335251-02-0

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2439797
CAS No.: 335251-02-0
M. Wt: 293.81
InChI Key: VGBJHHAGXNUUJE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It features a chloro group, a phenylethyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroacetamide, 2-phenylethylamine, and thiophen-2-ylmethanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A base, such as triethylamine, is added to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chloroacetamide is first reacted with 2-phenylethylamine to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethanol in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl and thiophen-2-ylmethyl groups can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-phenylethyl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the chloro group.

    2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the phenylethyl group.

Uniqueness

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups: the chloro group, the phenylethyl group, and the thiophen-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research

Properties

IUPAC Name

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c16-11-15(18)17(12-14-7-4-10-19-14)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBJHHAGXNUUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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